N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O2S/c1-9-15-16-13-12(3-2-8-18(9)13)21(19,20)17-11-6-4-10(14)5-7-11/h2-8,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBIMICBFFWUHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is the enzyme falcipain-2. Falcipain-2 is a cysteine protease that plays a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum.
Mode of Action
This compound interacts with falcipain-2, inhibiting its activity. This interaction disrupts the normal functioning of the parasite, thereby exerting an antimalarial effect.
Biochemical Pathways
The inhibition of falcipain-2 by this compound affects the hemoglobin degradation pathway, a critical process for the survival and growth of the malaria parasite. The downstream effects include disruption of the parasite’s nutrient acquisition and waste disposal mechanisms.
Pharmacokinetics
The compound’s bioavailability is likely influenced by its physicochemical properties, such as its molecular weight and solubility.
Result of Action
The result of the action of this compound is the inhibition of the growth of Plasmodium falciparum, the parasite responsible for malaria. This is achieved through the inhibition of falcipain-2, leading to disruption of the parasite’s life cycle.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other interacting molecules, and the temperature. .
Biological Activity
N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound belonging to the class of [1,2,4]triazolo[4,3-a]pyridines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential as an antimalarial agent and its interactions with various biological targets.
- Molecular Formula : C13H11FN4O2S
- Molecular Weight : 298.32 g/mol
- CAS Number : 1291487-08-5
Synthesis
The synthesis of this compound typically involves the reaction of appropriate sulfonyl chlorides with triazole derivatives under controlled conditions. The process has been optimized to yield high purity and yield of the desired compound .
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of this compound. A series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides were evaluated for their efficacy against Plasmodium falciparum, the causative agent of malaria. Notably:
- In vitro Studies : Selected compounds demonstrated significant antimalarial activity with IC50 values ranging from 2.24 μM to 4.98 μM against P. falciparum .
- Mechanism of Action : The primary target identified was falcipain-2 (FP-2), a cysteine protease crucial for the parasite's lifecycle. Inhibition of FP-2 leads to the death of the parasite during its trophozoite stage .
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| This compound | 2.24 | Falcipain-2 |
| 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | 4.98 | Falcipain-2 |
Other Biological Activities
In addition to its antimalarial properties, compounds in this class have shown promise in various other biological activities:
- Antiproliferative Effects : Some derivatives exhibit antiproliferative activity against cancer cell lines such as breast and colon cancer .
- Antibacterial and Antifungal Properties : Triazolopyridine derivatives have been noted for their antibacterial and antifungal activities, making them candidates for further pharmacological exploration .
Case Studies
A notable study involved a virtual library screening of over 1500 compounds based on the triazolo[4,3-a]pyridine scaffold. This research utilized molecular docking techniques to predict binding affinities and selectivity towards falcipain-2. The findings led to the synthesis and testing of 25 promising candidates that exhibited potent antimalarial activity in vitro .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds with triazolo-pyridine structures exhibit potential anticancer properties. N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has been studied for its ability to inhibit cancer cell proliferation. Specific studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and death.
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its sulfonamide moiety is known to enhance antibacterial effects by inhibiting bacterial folate synthesis. This makes it a candidate for developing new antibiotics, particularly against resistant strains of bacteria.
3. Inhibition of Bromodomains
Recent studies have highlighted the compound's role as an inhibitor of bromodomains—protein domains that play critical roles in regulating gene expression through chromatin remodeling. Inhibition of these domains can lead to therapeutic effects in diseases characterized by dysregulated gene expression, such as cancer and inflammatory diseases. The compound exhibits micromolar inhibitory concentrations (IC50 values), indicating significant efficacy in this area .
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 5 to 15 µM across different cell types .
Case Study 2: Antimicrobial Activity
A separate study assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) below 10 µg/mL for several strains tested . This positions it as a promising candidate for further development into new antibiotic therapies.
Comparison with Similar Compounds
Key Observations:
Fluorine Substitution : Fluorine at the phenyl para position (as in the target compound) reduces molecular weight compared to analogs with bulkier substituents (e.g., 3-chlorobenzyl in 8a, MW 435.84) .
Methyl vs. Ethyl Groups : The 3-methyl substituent (target compound) lowers molecular weight by ~14.06 compared to the 3-ethyl analog in (MW 446.44) .
Melting Points : The absence of bulky N-benzyl groups correlates with higher melting points (e.g., 6a at 184–186°C vs. 8a at 160–162°C) .
Preparation Methods
Synthesis of the Triazolo[4,3-a]pyridine Core
The core is synthesized by cyclization of 4-amino-1,2,4-triazole with ethyl acetoacetate or related β-ketoesters under reflux conditions. This step yields 3-methyl-triazolo[4,3-a]pyridine intermediates.
- Conditions: Reflux in ethanol or similar solvents for 6–12 hours.
- Yield: Typically moderate to high (60–85%).
- Notes: The methyl group at position 3 is introduced through the choice of methyl-substituted β-ketoester.
Sulfonation and Sulfonamide Formation
The 8-position sulfonyl chloride intermediate is generated by chlorosulfonation of the triazolo-pyridine core using reagents like chlorosulfonic acid or sulfuryl chloride under controlled temperature (0–5 °C) to avoid overreaction.
- Intermediate: 8-chlorosulfonyl-triazolo[4,3-a]pyridine derivative.
- Reaction: Followed by nucleophilic substitution with 4-fluoroaniline to form the sulfonamide linkage.
- Conditions: Room temperature to mild heating (25–50 °C) in solvents such as dichloromethane or acetonitrile, often in the presence of a base like triethylamine or pyridine.
- Yield: High (70–90%) with proper purification.
Final Coupling with 4-Fluorophenyl Amine
The sulfonyl chloride intermediate reacts with 4-fluoroaniline to yield the target sulfonamide. This step requires careful stoichiometric control and mild conditions to prevent side reactions.
- Base: Triethylamine or N,N-diisopropylethylamine to neutralize HCl formed.
- Solvent: Dichloromethane or dry acetonitrile.
- Temperature: 0–25 °C.
- Time: 2–6 hours with stirring.
- Purification: Chromatography or recrystallization.
Representative Reaction Scheme
Research Findings on Reaction Optimization
- Solvent Effects: Dichloromethane and acetonitrile provide optimal solubility and reaction rates for sulfonamide formation.
- Temperature Control: Maintaining low temperatures during sulfonyl chloride formation prevents decomposition and side reactions.
- Base Selection: Use of sterically hindered bases like N,N-diisopropylethylamine improves yield by minimizing side reactions.
- Purification: Silica gel chromatography with gradient elution or recrystallization from ethanol/water mixtures yields high-purity final products.
Analytical Characterization Supporting Preparation
- NMR Spectroscopy: Confirms methyl substitution and sulfonamide formation by characteristic chemical shifts.
- Mass Spectrometry: Molecular ion peaks consistent with C13H12FN5O2S confirm molecular weight.
- Elemental Analysis: Matches theoretical composition, confirming purity.
- Chromatography: TLC and HPLC used to monitor reaction progress and purity.
Summary Table of Preparation Parameters
| Parameter | Typical Value | Notes |
|---|---|---|
| Cyclization solvent | Ethanol | Reflux conditions |
| Cyclization time | 6–12 h | Dependent on scale |
| Sulfonation reagent | Chlorosulfonic acid | Temperature sensitive |
| Sulfonation temp | 0–5 °C | Prevents overreaction |
| Sulfonamide coupling base | Triethylamine or DIPEA | Neutralizes HCl |
| Coupling solvent | Dichloromethane | Dry conditions preferred |
| Coupling temperature | 0–25 °C | Mild heating optional |
| Overall yield | 60–85% | Multi-step yield |
This synthesis approach is well-documented in medicinal chemistry literature for triazolo-pyridine sulfonamides and has been validated through multiple research studies emphasizing enzyme inhibition and pharmacological potential. The methods balance efficiency, scalability, and purity, making them suitable for further pharmaceutical development.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of N-(4-fluorophenyl)-2-hydrazinylpyridine sulfonamide intermediates with methyl ortho-acetate under reflux in ethanol or THF (General Procedure C) . Key parameters include:
- Reagent ratios : A 1:1.25 molar ratio of hydrazinyl intermediate to methyl ortho-acetate ensures complete cyclization.
- Temperature : Reflux at 80–90°C for 6–8 hours.
- Purification : Recrystallization from ethanol yields >75% purity.
Optimization involves adjusting solvent polarity (e.g., dioxane for improved solubility) and monitoring reaction progress via TLC or NMR .
Q. How should researchers validate the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
- 1H-NMR : Confirm substituent positions via characteristic shifts (e.g., 3-CH3 at δ 2.68–2.70 ppm, aromatic protons at δ 6.70–8.79 ppm) .
- Elemental analysis : Compare experimental vs. calculated C, H, N, S percentages (e.g., C 50.97%, N 18.29%) .
- Melting point : Consistency with literature values (e.g., 176–178°C) indicates purity .
- HPLC-MS : Assess purity (>95%) and detect byproducts .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : For antimalarial or antimicrobial studies:
- Plasmodium falciparum assays : Measure IC50 values using SYBR Green fluorescence-based protocols .
- Enzyme inhibition : Test against carbonic anhydrase isoforms via stopped-flow CO2 hydration .
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents on the triazolopyridine core?
- Methodological Answer :
- Substituent variation : Synthesize analogs with halogen (Cl, Br), alkyl (ethyl, isopropyl), or electron-withdrawing groups (NO2, CF3) at the 3-position. Compare activities using dose-response curves .
- Pharmacophore mapping : Perform 3D-QSAR with CoMFA/CoMSIA to identify critical regions (e.g., sulfonamide group’s electrostatic contributions) .
- Crystallography : Resolve X-ray structures to correlate substituent orientation with binding affinity .
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer :
- Assay standardization : Ensure consistent parasite strains (e.g., Pf3D7 vs. PfDd2) or enzyme batches .
- Statistical analysis : Apply ANOVA to compare inter-lab variability, followed by post-hoc tests (e.g., Tukey’s HSD) .
- Meta-analysis : Pool data from multiple studies using random-effects models to identify trends obscured by small sample sizes .
Q. What computational strategies predict binding modes and target engagement?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). Prioritize poses with sulfonamide hydrogen-bonding to Arg265 .
- MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability (RMSD <2 Å) .
- Free-energy calculations : Compute ΔG binding with MM-PBSA to rank analog potency .
Q. What experimental designs mitigate synthetic byproduct formation during cyclocondensation?
- Methodological Answer :
- Byproduct identification : Use LC-MS to detect intermediates (e.g., uncyclized hydrazinyl derivatives) .
- Condition screening : Test Brønsted acids (e.g., acetic acid vs. HCl) to accelerate cyclization and reduce side reactions .
- Microwave-assisted synthesis : Reduce reaction time (30–60 minutes vs. 8 hours) to minimize decomposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
